molecular formula C11H18N2O B12440706 1-[1-(4-Propoxyphenyl)ethyl]hydrazine CAS No. 1016764-43-4

1-[1-(4-Propoxyphenyl)ethyl]hydrazine

Cat. No.: B12440706
CAS No.: 1016764-43-4
M. Wt: 194.27 g/mol
InChI Key: ZOKDICUMWGACFC-UHFFFAOYSA-N
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Description

1-[1-(4-Propoxyphenyl)ethyl]hydrazine is a chemical compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol It is characterized by the presence of a hydrazine group attached to a 4-propoxyphenyl group via an ethyl linkage

Preparation Methods

The synthesis of 1-[1-(4-Propoxyphenyl)ethyl]hydrazine typically involves the reaction of 4-propoxyacetophenone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-[1-(4-Propoxyphenyl)ethyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.

Scientific Research Applications

1-[1-(4-Propoxyphenyl)ethyl]hydrazine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 1-[1-(4-Propoxyphenyl)ethyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1-[1-(4-Propoxyphenyl)ethyl]hydrazine can be compared with other similar compounds, such as:

    1-[1-(4-Methoxyphenyl)ethyl]hydrazine: Similar structure but with a methoxy group instead of a propoxy group.

    1-[1-(4-Ethoxyphenyl)ethyl]hydrazine: Similar structure but with an ethoxy group instead of a propoxy group.

    1-[1-(4-Butoxyphenyl)ethyl]hydrazine: Similar structure but with a butoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1016764-43-4

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4-propoxyphenyl)ethylhydrazine

InChI

InChI=1S/C11H18N2O/c1-3-8-14-11-6-4-10(5-7-11)9(2)13-12/h4-7,9,13H,3,8,12H2,1-2H3

InChI Key

ZOKDICUMWGACFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)NN

Origin of Product

United States

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